N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide involves several steps. The general synthetic route includes the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the reaction of 7-hydroxy-4-methylcoumarin with appropriate alkylating agents under basic conditions.
Introduction of the Sulfamoyl Group: The diethylsulfamoyl group is introduced via sulfonation reactions using diethylamine and sulfur trioxide.
Coupling with the Phenyl Group: The phenyl group is introduced through a coupling reaction with the coumarin core, typically using palladium-catalyzed cross-coupling reactions.
Final Assembly: The final step involves the coupling of the hexyl group and the acetamide moiety to the coumarin core, often using esterification or amidation reactions.
Chemical Reactions Analysis
N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups in the coumarin core, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its coumarin core.
Biological Research: It is used in studies investigating enzyme inhibition, particularly targeting bacterial DNA gyrase and topoisomerase.
Pharmacology: The compound is explored for its anti-inflammatory and antioxidant properties.
Industrial Applications: It is used in the development of new pharmaceuticals and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide involves several molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes like bacterial DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Effects: The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide can be compared with other coumarin derivatives:
Warfarin: A well-known anticoagulant, warfarin has a simpler structure and is primarily used for its blood-thinning properties.
Dicoumarol: Another anticoagulant, dicoumarol is similar to warfarin but has different pharmacokinetic properties.
Fluorinated Coumarins: These compounds have enhanced antimicrobial and anti-inflammatory activities compared to non-fluorinated coumarins.
The uniqueness of this compound lies in its combined sulfamoyl and coumarin moieties, which confer a broad spectrum of biological activities .
Properties
Molecular Formula |
C34H40N2O6S |
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Molecular Weight |
604.8 g/mol |
IUPAC Name |
N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C34H40N2O6S/c1-5-8-9-11-16-26-19-29-28(25-14-12-10-13-15-25)21-34(38)42-31(29)22-30(26)41-23-33(37)35-27-18-17-24(4)32(20-27)43(39,40)36(6-2)7-3/h10,12-15,17-22H,5-9,11,16,23H2,1-4H3,(H,35,37) |
InChI Key |
XBLPUNBQEZJWTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC(=O)NC3=CC(=C(C=C3)C)S(=O)(=O)N(CC)CC)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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